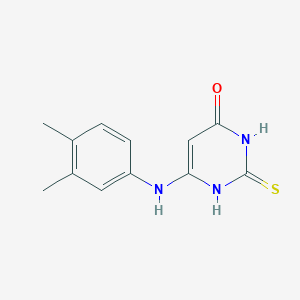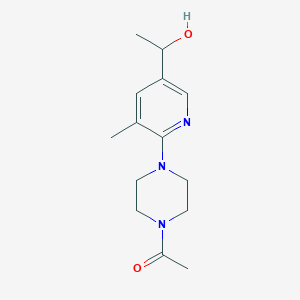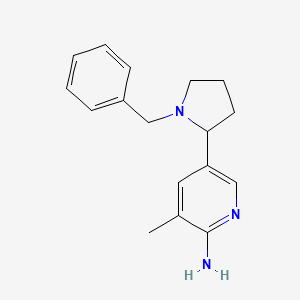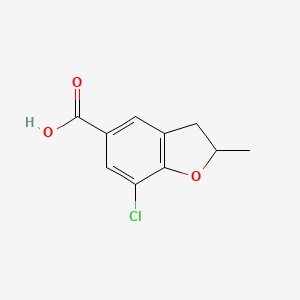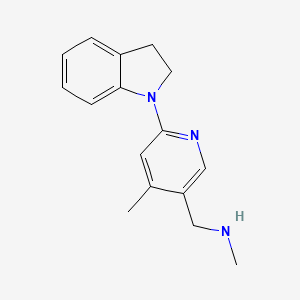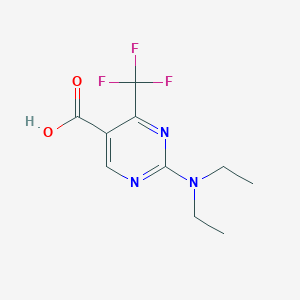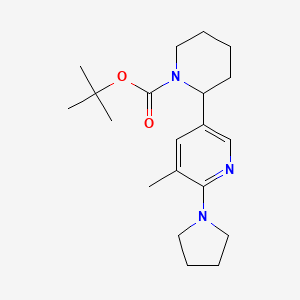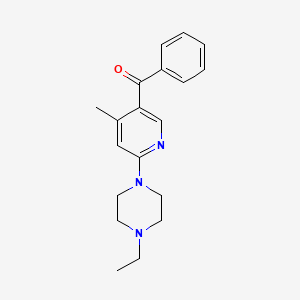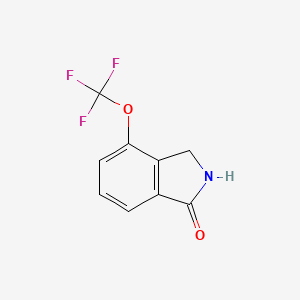
4-(Trifluoromethoxy)isoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluoromethoxy group attached to an isoindolin-1-one core.
準備方法
The synthesis of 4-(Trifluoromethoxy)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-iodobenzamides with (silyl)alkynes under aqueous phase-transfer conditions. This method utilizes a CuCl/PPh3 catalyst system in the presence of n-Bu4NBr (TBAB) as a phase-transfer agent . Another method involves ultrasonic-assisted synthesis, which provides high efficiency and yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4-(Trifluoromethoxy)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn) and catalysts such as palladium or rhodium . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of phthalimides can yield 3-hydroxyisoindolin-1-ones .
科学的研究の応用
4-(Trifluoromethoxy)isoindolin-1-one has several scientific research applications. It has been studied as a potential ligand for the dopamine receptor D2, suggesting its use in the development of antipsychotic agents . Additionally, it has shown potential in the treatment of Alzheimer’s disease due to its ability to inhibit β-amyloid protein aggregation . In the field of medicinal chemistry, it has been explored as a cyclin-dependent kinase (CDK) inhibitor, particularly for breast cancer treatment . Its unique chemical structure also makes it a valuable intermediate in the synthesis of various bioactive molecules .
作用機序
The mechanism of action of 4-(Trifluoromethoxy)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . In the context of dopamine receptor D2 modulation, it interacts with the receptor’s allosteric binding site, influencing neurotransmitter signaling .
類似化合物との比較
4-(Trifluoromethoxy)isoindolin-1-one can be compared with other isoindolin-1-one derivatives, such as isoindoline-1,3-dione and N-substituted imides . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. For example, isoindoline-1,3-dione derivatives have been investigated for their cytotoxicity against blood cancer cells , while this compound has shown potential in neurodegenerative disease treatment .
特性
分子式 |
C9H6F3NO2 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) |
InChIキー |
YFHHIYHVPMZCLB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



